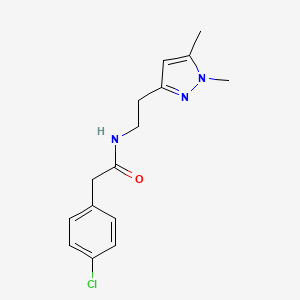
2-(4-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide, also known as CDP323, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. It belongs to the class of compounds known as selective inhibitors of cytokine production (SICPs), which have been shown to modulate the immune response and reduce inflammation.
Scientific Research Applications
Chloroacetamide Inhibition of Fatty Acid Synthesis
Research by Weisshaar and Böger (1989) explored the inhibition properties of chloroacetamides, including compounds structurally related to "2-(4-chlorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide," on fatty acid synthesis in the green alga Scenedesmus Acutus. These chloroacetamides are primarily used as herbicides but also show potential in understanding and manipulating fatty acid synthesis pathways in algae and possibly other organisms (Weisshaar & Böger, 1989).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized coordination complexes from pyrazole-acetamide derivatives, demonstrating the effect of hydrogen bonding on the self-assembly process. These complexes exhibit significant antioxidant activity, indicating the potential for these compounds in developing new antioxidants (Chkirate et al., 2019).
Potential Antipsychotic Agents
Wise et al. (1987) discussed the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including derivatives similar to the compound of interest, revealing their potential as novel antipsychotic agents without the typical side effects associated with dopamine receptor interaction (Wise et al., 1987).
Antimicrobial and Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) developed novel pyrazole derivatives with potential antimicrobial and anticancer activities. This research highlights the therapeutic potentials of pyrazole-acetamide derivatives in treating infections and cancer (Hafez et al., 2016).
Nonlinear Optical Properties
Castro et al. (2017) investigated the nonlinear optical properties of crystalline acetamides, including derivatives similar to the subject compound. Their findings suggest these materials as promising candidates for optical devices, highlighting an application in material science (Castro et al., 2017).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11-9-14(18-19(11)2)7-8-17-15(20)10-12-3-5-13(16)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZKTACZVPWBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


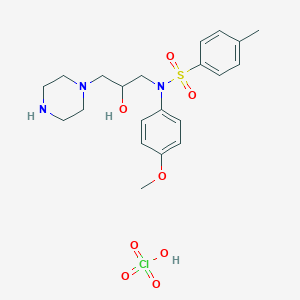
![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/no-structure.png)
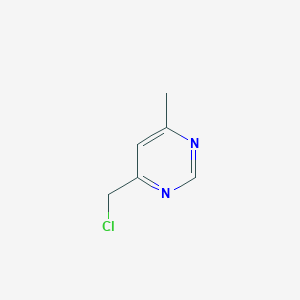
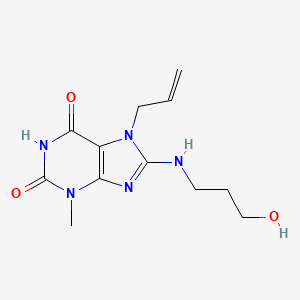

![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile](/img/structure/B2664978.png)
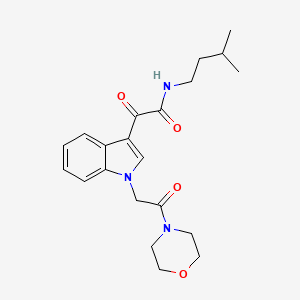

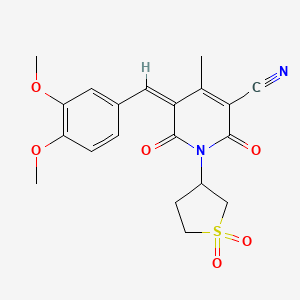
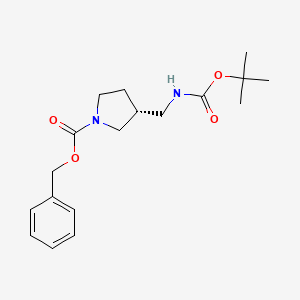

![{4-[(4-Isobutylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2664989.png)